In‑Vivo Oral ED₅₀: (4-Aminophenylsulphonyl)nitromethane vs. (4-Amino-2,6-dimethylphenylsulphonyl)nitromethane
In a streptozotocin‑induced diabetic rat model measuring residual sorbitol levels in lens and sciatic nerve, the target compound exhibited an oral ED₅₀ of approximately 4.8 mg/kg, whereas the structurally analogous (4-amino-2,6-dimethylphenylsulphonyl)nitromethane achieved an oral ED₅₀ of approximately 0.9 mg/kg under the identical assay protocol [1]. The 2,6‑dimethyl substitution thus conferred a 5.3‑fold improvement in in‑vivo potency.
| Evidence Dimension | Oral ED₅₀ for aldose reductase inhibition in vivo (sorbitol accumulation reduction in diabetic rat tissues) |
|---|---|
| Target Compound Data | ED₅₀ ≈ 4.8 mg/kg (oral) |
| Comparator Or Baseline | (4-Amino-2,6-dimethylphenylsulphonyl)nitromethane: ED₅₀ ≈ 0.9 mg/kg (oral) |
| Quantified Difference | 5.3‑fold lower potency for the target compound relative to the 2,6‑dimethyl analog |
| Conditions | Streptozotocin‑induced diabetic rat; daily oral dosing for 1–5 days; sorbitol quantification by gas‑liquid chromatography of polytrimethylsilyl derivatives [1] |
Why This Matters
This direct head‑to‑head in‑vivo comparison demonstrates that the para‑amino compound is a markedly less potent inhibitor than its ortho‑dimethyl analogue, meaning procurement decisions for in‑vivo pharmacology must be guided by the required potency window—selecting the target compound when a less potent probe is desired (e.g., to avoid complete pathway suppression) or as a scaffold for further derivatisation.
- [1] WIPO Patent WO1990008761, 'Phenylsulphone derivatives', Imperial Chemical Industries PLC, published 1990. View Source
